

Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

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Compound of Interest

Compound Name: 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Cat. No.: B1422245

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**. This method is crucial for in-process monitoring, quality control of final products, and stability studies in pharmaceutical and chemical research. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This approach ensures high resolution, sensitivity, and reproducibility for the determination of the target analyte and potential process-related impurities.

Introduction

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and specialty chemical industries. Accurate and reliable quantification of this compound is essential to ensure the quality and purity of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures[1][2]. This note provides a comprehensive protocol for the HPLC analysis of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**, adaptable for researchers, scientists, and professionals in drug development. The method is based on established principles for the analysis of nitroaromatic compounds[3][4][5][6].

Experimental Protocol

Instrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds[3][7][8].
- Vials: Amber glass vials to protect the analyte from photodegradation.
- Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification[1].

Reagents and Standards

- Acetonitrile (ACN): HPLC grade.
- Water: Deionized (DI) water or HPLC grade.
- Formic Acid: 0.1% (v/v) in water and acetonitrile is recommended to improve peak shape[5].
- Reference Standard: A well-characterized reference standard of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** with known purity.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate	1.0 mL/min[5][7]
Column Temperature	30 °C
Detection Wavelength	254 nm[4][5][8]
Injection Volume	10 µL
Run Time	25 minutes

Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of the **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** reference standard.
- Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The appropriate sample preparation is crucial for accurate results and to protect the HPLC column[9][10].

- For reaction mixtures or formulated products, accurately weigh a sample amount equivalent to approximately 10 mg of the active compound.
- Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
- Further dilute the sample with the initial mobile phase to bring the expected concentration of the analyte within the calibration range.
- Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection[1].

Method Validation Summary

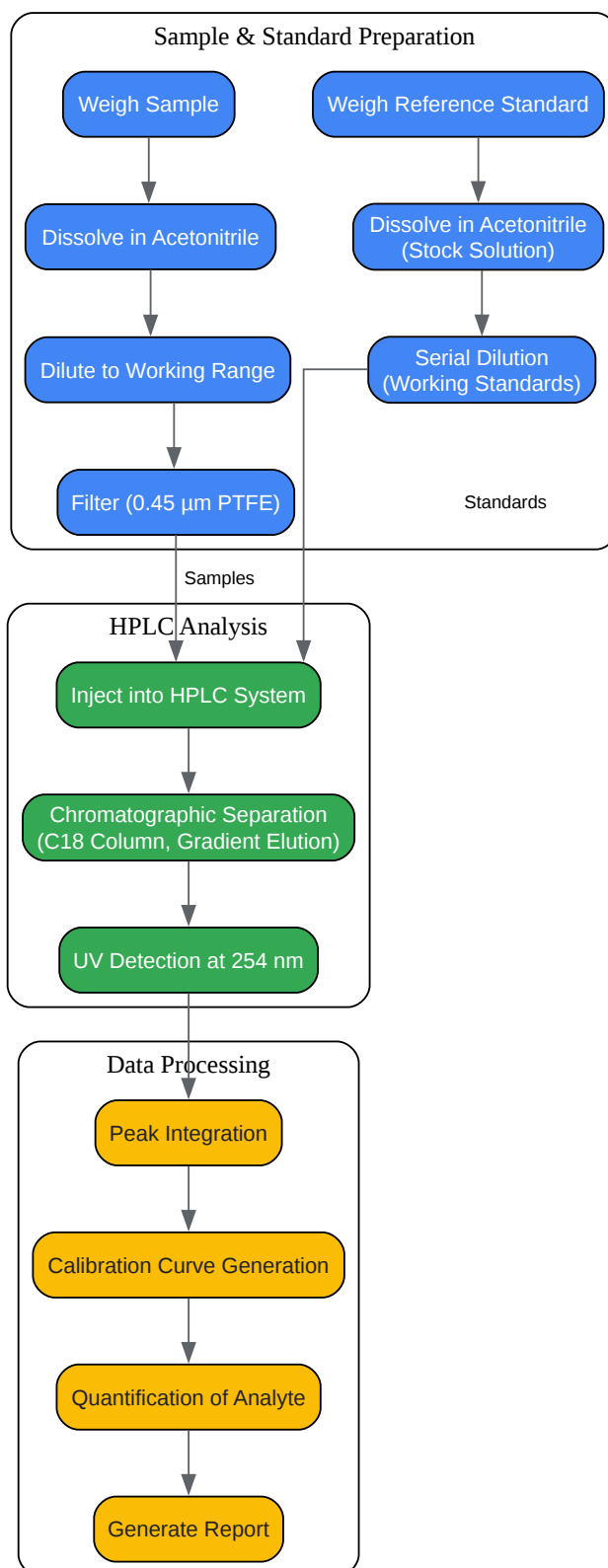
The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%[5]
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Results and Discussion

The developed HPLC method provides excellent separation of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** from potential starting materials and by-products. The use of a C18 column offers good retention and selectivity for the nitroaromatic analyte. The gradient elution allows for the timely elution of the main peak with good symmetry, while also ensuring that any more retained impurities are eluted from the column, preventing carryover in subsequent runs. UV detection at 254 nm provides high sensitivity for the nitro-containing compound.

Experimental Workflow Diagram



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Caption: Workflow for HPLC analysis of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been demonstrated to be linear, accurate, and precise. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries.

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